molecular formula C21H18BrN3O4 B11110800 N-({N'-[(E)-[2-(Benzyloxy)-5-bromophenyl]methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide

N-({N'-[(E)-[2-(Benzyloxy)-5-bromophenyl]methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide

Cat. No.: B11110800
M. Wt: 456.3 g/mol
InChI Key: PAKUPYGEIFKNLE-WYMPLXKRSA-N
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Description

N-({N’-[(E)-[2-(Benzyloxy)-5-bromophenyl]methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzyloxy group, a bromophenyl group, and a furan-2-carboxamide moiety, making it a unique molecule for study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(E)-[2-(Benzyloxy)-5-bromophenyl]methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-({N’-[(E)-[2-(Benzyloxy)-5-bromophenyl]methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzyloxy and bromophenyl groups may facilitate binding to target proteins, while the hydrazinecarbonyl group may participate in redox reactions. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({N’-[(E)-[2-(Benzyloxy)-5-bromophenyl]methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for research.

Properties

Molecular Formula

C21H18BrN3O4

Molecular Weight

456.3 g/mol

IUPAC Name

N-[2-[(2E)-2-[(5-bromo-2-phenylmethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]furan-2-carboxamide

InChI

InChI=1S/C21H18BrN3O4/c22-17-8-9-18(29-14-15-5-2-1-3-6-15)16(11-17)12-24-25-20(26)13-23-21(27)19-7-4-10-28-19/h1-12H,13-14H2,(H,23,27)(H,25,26)/b24-12+

InChI Key

PAKUPYGEIFKNLE-WYMPLXKRSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)/C=N/NC(=O)CNC(=O)C3=CC=CO3

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C=NNC(=O)CNC(=O)C3=CC=CO3

Origin of Product

United States

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